ent-Frovatriptan

Beschreibung

BenchChem offers high-quality ent-Frovatriptan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Frovatriptan including the price, delivery time, and more detailed information at info@benchchem.com.

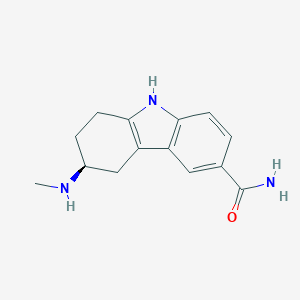

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422821 | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-18-8 | |

| Record name | (S)-Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of ent-Frovatriptan

Introduction

Frovatriptan is a second-generation triptan, a class of drugs that act as selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1][2] It is the (R)-enantiomer of 3-(methylamino)-6-carboxamido-1,2,3,4-tetrahydrocarbazole that is therapeutically active and marketed for the acute management of migraine headaches.[3] The subject of this technical guide, ent-Frovatriptan, is the (S)-enantiomer of Frovatriptan. In the context of pharmaceutical development and manufacturing, ent-Frovatriptan is primarily regarded as a chiral impurity. As regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs, a thorough understanding of the chemical and pharmacological properties of the undesired enantiomer is paramount.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical separation of ent-Frovatriptan, offering valuable insights for researchers, scientists, and drug development professionals. It is established that the therapeutic efficacy of Frovatriptan is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered to be less pharmacologically active.[3]

Chemical Structure and Physicochemical Properties

ent-Frovatriptan is the (S)-enantiomer of Frovatriptan. The core structure is a tetrahydrocarbazole ring system, which is a tricyclic structure derived from the fusion of a cyclohexane ring to an indole moiety.

IUPAC Name: (6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide[5]

Stereochemistry: The stereocenter is located at the C6 position of the tetrahydrocarbazole ring. In ent-Frovatriptan, the methylamino group has the (S) configuration.

Below is a 2D representation of the chemical structure of ent-Frovatriptan:

Caption: 2D Chemical Structure of ent-Frovatriptan.

Physicochemical Properties

A summary of the key physicochemical properties of ent-Frovatriptan and its therapeutically used counterpart, Frovatriptan, is presented in the table below. It is important to note that as a chiral impurity, dedicated studies on the physicochemical properties of pure ent-Frovatriptan are scarce. The data for Frovatriptan, particularly its succinate salt form, are more readily available.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₃O | [5] |

| Molecular Weight | 243.30 g/mol | [5] |

| IUPAC Name | (6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | [5] |

| CAS Number | 158930-18-8 | [5] |

| Melting Point | Data not available for the free base. Frovatriptan succinate monohydrate: 150-153°C. | [4] |

| pKa | 9.93 (for Frovatriptan succinate) | [6] |

| Solubility | Frovatriptan succinate is soluble in water, DMSO (~10 mg/mL), and dimethylformamide (~3 mg/mL). | [4] |

| Appearance | Frovatriptan succinate is a white to off-white solid/powder. | [4][7] |

Crystallography

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals no publicly available crystal structure data for either ent-Frovatriptan or Frovatriptan.[8][9][10][11][12][13]

Pharmacological Profile

The therapeutic action of Frovatriptan is mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[2] Activation of these receptors leads to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, which are key mechanisms in the pathophysiology of migraine.[14]

Caption: Mechanism of action of Frovatriptan.

Pharmacokinetics of (R)-Frovatriptan

(R)-Frovatriptan exhibits a distinct pharmacokinetic profile among triptans, characterized by a long terminal elimination half-life of approximately 26 hours.[14] It is metabolized primarily by the cytochrome P450 isoenzyme CYP1A2.[15] The binding to plasma proteins is low (around 15%).[6]

Synthesis and Enantioselective Separation

The synthesis of Frovatriptan can be approached through various routes, with a significant focus on achieving high enantiomeric purity. A notable method is the chemoenzymatic asymmetric synthesis, which offers an environmentally friendly and highly selective pathway to the desired (R)-enantiomer.[16]

Chemoenzymatic Synthesis of (R)-Frovatriptan

This synthetic strategy employs enzymes as biocatalysts to generate the chiral intermediates required for the synthesis of (R)-Frovatriptan. A key intermediate, (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is produced with high enantiomeric excess.[16] This is achieved either through the lipase-catalyzed acylation of the racemic alcohol or the alcohol dehydrogenase-mediated reduction of the corresponding ketone.[16] A crucial subsequent step involves the inversion of the stereocenter to obtain the (R)-amine, which is then further functionalized to yield (R)-Frovatriptan.[16]

Caption: Chemoenzymatic synthesis workflow for (R)-Frovatriptan.

Enantioselective Analytical Separation

The accurate quantification of ent-Frovatriptan in the presence of (R)-Frovatriptan is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this chiral separation.

Experimental Protocol: Chiral HPLC Separation

The following protocol outlines a validated HPLC method for the enantiomeric separation of Frovatriptan.[4]

Method 1: Reversed-Phase HPLC

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

-

Chromatographic Conditions:

-

Chiral Stationary Phase: Protein-based Chiral-CBH column (100 x 4.0 mm, 5 µm particle size).[4]

-

Mobile Phase: 10 mM Potassium Dihydrogen Orthophosphate Buffer and Methanol (92:8 v/v).[4]

-

Flow Rate: 0.6 mL/min.[4]

-

Column Temperature: Ambient.

-

Detection Wavelength: 245 nm.[4]

-

Injection Volume: 5 µL.[4]

-

This method has been validated and demonstrates high resolution and accurate quantification of the (R)- and (S)-enantiomers.[4]

Conclusion

ent-Frovatriptan, the (S)-enantiomer of the antimigraine drug Frovatriptan, is a critical molecule to characterize for pharmaceutical quality control. While the therapeutic benefits are attributed to the (R)-enantiomer, understanding the properties of ent-Frovatriptan is essential for ensuring the purity and safety of the final drug product. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical methods for its separation. The chemoenzymatic synthesis of (R)-Frovatriptan highlights a modern, stereoselective approach to producing enantiomerically pure active pharmaceutical ingredients. For researchers in drug development and analytical sciences, a continued focus on the specific biological activity and properties of chiral impurities like ent-Frovatriptan will remain a key aspect of producing safe and effective medicines.

References

- Busto, E., Gotor, V., & Gotor-Fernández, V. (2013). Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan. Organic & Biomolecular Chemistry, 11(34), 5545-5551.

-

ResearchGate. (n.d.). Pharmacologic and clinical characteristics of triptans and main... Retrieved January 8, 2026, from [Link]

-

DergiPark. (n.d.). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Retrieved January 8, 2026, from [Link]

- Siow, C. H., Pozo-Rosich, P., & Silberstein, S. D. (2008). Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine. Therapeutics and Clinical Risk Management, 4(6), 1289–1301.

-

University of Arizona. (n.d.). CCDC 709587: Experimental Crystal Structure Determination. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates.

-

Government of Canada. (2023). FROVATRIPTAN. Retrieved January 8, 2026, from [Link]

- Smith, S., Tilford, N., King, F. D., Kaumann, A. J., & Hunter, J. (1998). Effects of the novel high-affinity 5-HT(1B/1D)-receptor ligand frovatriptan in human isolated basilar and coronary arteries. Journal of Cardiovascular Pharmacology, 32(2), 220–224.

-

PubChem. (n.d.). Frovatriptan. Retrieved January 8, 2026, from [Link]

- Goldstein, J. (2002). Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache.

- Buchan, P., Keywood, C., Ward, C., & Comer, M. (2002).

- Goadsby, P. J. (2001). Frovatriptan: pharmacological differences and clinical results. Current Medical Research and Opinion, 17 Suppl 1, s68-70.

-

U.S. Food and Drug Administration. (n.d.). (frovatriptan succinate) Tablets. Retrieved January 8, 2026, from [Link]

- Comer, M. B. (2002). Frovatriptan: a review of drug-drug interactions. Headache, 42 Suppl 2, S63-9.

- Limmroth, V. (2005). Frovatriptan review. Expert Opinion on Pharmacotherapy, 6(13), 2297-2306.

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 8, 2026, from [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved January 8, 2026, from [Link]

- Scott, L. J., & Lyseng-Williamson, K. A. (2006).

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 8, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 8, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 8, 2026, from [Link]

Sources

- 1. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Frovatriptan (HMDB0015133) [hmdb.ca]

- 7. CN103421855A - Method for preparing succinic acid frovatripan key intermediate - Google Patents [patents.google.com]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Research Portal [iro.uiowa.edu]

- 11. Crystallography Open Database: Search results [qiserver.ugr.es]

- 12. Crystallography Open Database: Search results [qiserver.ugr.es]

- 13. Crystallography Open Database: Search results [qiserver.ugr.es]

- 14. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of (R)-Frovatriptan

Introduction: Addressing a Therapeutic Gap in Migraine Management

The advent of triptans, selective serotonin 5-HT1B/1D receptor agonists, marked a paradigm shift in the acute treatment of migraine.[1][2] The first-generation triptan, sumatriptan, validated this therapeutic strategy, but its pharmacokinetic limitations spurred the development of second-generation agents with improved properties.[1] Frovatriptan, developed by Vernalis and first described in 1997, emerged from this research with a distinct pharmacological profile designed to address unmet clinical needs, particularly migraine recurrence.[3] Marketed under the brand name Frova, its therapeutic efficacy is attributed exclusively to the (R)-(+)-enantiomer, the focus of this guide.[4][5]

This document provides a comprehensive technical overview of Frovatriptan, delving into the rationale for its development, its mechanism of action, and the critical synthetic pathways for producing the enantiomerically pure active pharmaceutical ingredient.

Part 1: Pharmacological Profile and Therapeutic Rationale

Frovatriptan's design was centered on optimizing receptor affinity and pharmacokinetic duration. It is a potent agonist with high affinity for the 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine.[6][7][8] Its affinity for the human 5-HT1B receptor is approximately fourfold higher than that of sumatriptan.[8]

The most distinguishing feature of Frovatriptan is its exceptionally long terminal elimination half-life of approximately 26 hours, the longest in its class.[3][8][9] This extended duration of action is the cornerstone of its clinical utility, offering sustained pain relief and significantly lower headache recurrence rates compared to triptans with shorter half-lives like rizatriptan, zolmitriptan, and almotriptan.[10][11] This makes it a preferred therapeutic option for patients experiencing prolonged migraine attacks or those with a high incidence of relapse, such as in menstrual-related migraine.[8][11][12]

Pharmacokinetic and Receptor Binding Data

The following tables summarize the key quantitative data that define Frovatriptan's unique profile.

Table 1: Pharmacokinetic Properties of (R)-Frovatriptan

| Parameter | Value | Source(s) |

|---|---|---|

| Terminal Half-Life (t1/2) | ~26 hours | [3][8][9] |

| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | [6][9][13] |

| Absolute Bioavailability | 20% (males), 30% (females) | [6] |

| Plasma Protein Binding | ~15% (low) | [6] |

| Metabolism | Primarily via Cytochrome P450 1A2 (CYP1A2) |[9][13] |

Table 2: Receptor Binding Profile

| Receptor Subtype | Activity | Significance | Source(s) |

|---|---|---|---|

| 5-HT1B / 5-HT1D | High-affinity agonist | Primary therapeutic targets for migraine | [6][7][8] |

| 5-HT7 | Moderate affinity / Agonist | May contribute to its distinct pharmacological properties | [3][8] |

| GABAA / Benzodiazepine Sites | No significant affinity | Indicates high selectivity and a focused mechanism of action |[6][7] |

Part 2: Mechanism of Action

Frovatriptan's efficacy stems from a multi-faceted mechanism targeting the core pathophysiology of a migraine attack.[14] The activation of 5-HT1B and 5-HT1D receptors leads to three primary therapeutic effects:

-

Cranial Vasoconstriction: Migraines are associated with the painful dilation of extracerebral, intracranial blood vessels.[7] Frovatriptan selectively binds to 5-HT1B receptors on the smooth muscle of these vessels, inducing vasoconstriction and counteracting this excessive dilation.[6][14]

-

Inhibition of Neuropeptide Release: It activates presynaptic 5-HT1D receptors on trigeminal nerve terminals.[8] This inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of pain and inflammation during a migraine.[14]

-

Reduced Trigeminal Pain Transmission: By modulating neurotransmission within the trigeminal pain pathway, Frovatriptan is believed to reduce the transmission of pain signals to the brain.[8][14]

Part 3: Stereoselective Synthesis of (R)-Frovatriptan

The synthesis of Frovatriptan presents a significant stereochemical challenge, as the therapeutic benefit resides solely in the (R)-enantiomer.[15] Industrial synthesis has evolved to encompass both classical resolution of a racemic mixture and more advanced asymmetric methods.

Synthesis of Racemic Frovatriptan Core

The foundational structure of Frovatriptan, a tetrahydrocarbazole ring system, is typically constructed via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

A common pathway involves reacting 4-aminobenzamide with a nitrite source to form a diazonium salt, which is then reduced to the corresponding 4-hydrazinobenzamide hydrochloride.[16][17] This intermediate is then heated with a protected form of 4-methylaminocyclohexanone, such as its 2,2-dimethyltrimethylene ketal hydrochloride, in an acidic medium to yield the racemic Frovatriptan hydrochloride.[5][16]

Chiral Resolution: The Industrial Workhorse

The most established method for obtaining enantiomerically pure (R)-Frovatriptan is the resolution of the racemate via the formation of diastereomeric salts. This process leverages the different physical properties (primarily solubility) of the salts formed between the chiral amine (Frovatriptan) and a chiral acid.

Causality of Experimental Choice: The choice of resolving agent is critical. An effective agent must form a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains preferentially in solution, allowing for separation by simple filtration. Various chiral acids have been patented for this purpose, including L-pyroglutamic acid, (1S)-(+)-camphorsulphonic acid, and di-p-toluoyl-(D)-(+)-tartaric acid.[5][16][18] L-pyroglutamic acid is particularly effective for resolving a cyano-intermediate of Frovatriptan, which is later hydrolyzed to the final carboxamide.[16]

Detailed Protocol: Chiral Resolution of (±)-3-Methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole

This protocol is a synthesized representation based on methodologies described in the patent literature (e.g., US 6,359,146) and serves as an illustrative example.

-

Salt Formation: Dissolve the racemic 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole free base in a suitable solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: Add a solution of L-pyroglutamic acid (approximately 0.5 molar equivalents) to the solution from Step 1. The mixture is typically heated to ensure complete dissolution and then slowly cooled to induce crystallization.

-

Crystallization & Isolation: As the solution cools, the less soluble diastereomeric salt of the (R)-cyano-intermediate and L-pyroglutamic acid preferentially precipitates. The crystallization process may be allowed to proceed for several hours at a reduced temperature (e.g., 0-5°C) to maximize yield.

-

Filtration: The solid precipitate is isolated by filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-enantiomer salt. This step can be repeated (recrystallization) to achieve higher enantiomeric purity (>99.5%).[17]

-

Liberation of Free Base: The isolated, optically pure diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the (R)-enantiomer free base.

-

Extraction: The (R)-enantiomer free base is extracted from the aqueous mixture using an organic solvent (e.g., n-butanol).[16]

-

Final Conversion: The isolated (R)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole is then converted to (R)-Frovatriptan. This is typically achieved by hydrolysis of the nitrile group to a carboxamide using a strong acid catalyst, such as a boron trifluoride-acetic acid complex.[16]

-

Salt Formation for Formulation: The final (R)-Frovatriptan free base is reacted with succinic acid to form the stable, water-soluble monosuccinate monohydrate salt used in the final pharmaceutical formulation.[6][16]

Asymmetric and Chemoenzymatic Approaches

More modern synthetic strategies aim to establish the correct stereocenter from the outset, avoiding the inefficiencies of resolving a racemic mixture. Chemoenzymatic methods have shown particular promise.[19]

One such route involves the enzymatic reduction of a ketone precursor (6-cyano-2,3,4,9-tetrahydro-1H-carbazol-3-one) using an alcohol dehydrogenase (ADH) to produce the (S)-alcohol intermediate in high enantiomeric excess.[19] This (S)-alcohol then undergoes a stereochemical inversion via a Mitsunobu reaction or conversion to a sulfonate followed by SN2 displacement with an amine, yielding the desired (R)-amino configuration.[19] These methods are advantageous as they are highly selective and operate under mild, environmentally friendly conditions.

Part 4: Clinical Efficacy and Safety Overview

Extensive clinical trials have demonstrated that Frovatriptan 2.5 mg is significantly more effective than placebo for the acute treatment of migraine and its associated symptoms like nausea, photophobia, and phonophobia.[8][9]

Table 3: Comparative Clinical Efficacy of Frovatriptan (2.5 mg)

| Endpoint | Frovatriptan | Comparators (Rizatriptan, Zolmitriptan, Almotriptan) | Placebo | Source(s) |

|---|---|---|---|---|

| 2-Hour Pain Free | Similar efficacy to comparators | Similar efficacy to Frovatriptan | Significantly lower | [10][11] |

| 2-Hour Headache Response | 36% - 46% | - | 21% - 27% | [9] |

| 48-Hour Recurrence Rate | Significantly Lower (e.g., 27%) | Higher (e.g., 40%) | - |[10][11] |

Frovatriptan is generally well-tolerated, with an adverse event profile similar to placebo in some studies.[9][20] In direct comparison with sumatriptan 100 mg, Frovatriptan 2.5 mg was associated with significantly fewer adverse events.[20] The most common side effects include dizziness, fatigue, and nausea.[9]

Conclusion

(R)-Frovatriptan stands as a testament to rational drug design in the field of migraine therapeutics. Its discovery was driven by the need for a treatment with a longer duration of action to combat the common clinical problem of headache recurrence. The unique chemical structure, a tricyclic tetrahydrocarbazolamine derivative, confers a pharmacokinetic profile distinguished by a 26-hour half-life.[3] This property, a direct result of its molecular architecture, translates into a tangible clinical benefit of sustained pain relief. The stereoselective synthesis, whether through classical resolution or modern chemoenzymatic routes, is a critical aspect of its production, ensuring that only the therapeutically active (R)-enantiomer is delivered to the patient. For researchers and drug development professionals, the story of Frovatriptan serves as a powerful case study in optimizing pharmacokinetics to improve patient outcomes.

References

-

(frovatriptan succinate) Tablets - accessdata.fda.gov. 6

-

Frovatriptan | C14H17N3O | CID 77992 - PubChem - NIH.

-

Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - NIH.

-

Frovatriptan - Wikipedia.

-

Frova, Migard (frovatriptan) dosing, indications, interactions, adverse effects, and more.

-

Chiral separation of Frovatriptan isomers by HPLC using amylose based chiral stationary phase - PubMed.

-

Spotlight on frovatriptan: a review of its efficacy in the treatment of migraine.

-

Frovatriptan: pharmacological differences and clinical results - PubMed.

-

What is the mechanism of Frovatriptan Succinate? - Patsnap Synapse.

-

Application Note: Enantiomeric Separation of Frovatriptan by Chiral High-Performance Liquid Chromatography - Benchchem.

-

Spotlight on frovatriptan: a review of its efficacy in the treatment of migraine - PMC - NIH.

-

Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan | Request PDF - ResearchGate.

-

A validated chiral HPLC method for the determination of frov | 857 - TSI Journals.

-

FROVATRIPTAN.

-

WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents.

-

CA2756876A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents.

-

Tolerability and safety of frovatriptan with short- and long-term use for treatment of migraine and in comparison with sumatriptan - PubMed.

-

A validated chiral CE method for Frovatriptan, using cyclodextrin as chiral selector - PubMed.

-

Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector - DergiPark.

-

Discovery and development of triptans - Wikipedia.

-

Effectiveness And Safety Of Frovatriptan For The Management (Acute Treatment) Of Menstrual Migraine.

-

Efficacy and tolerability of frovatriptan in acute migraine treatment: systematic review of randomized controlled trials | Semantic Scholar.

-

WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents.

-

CN103421855A - Method for preparing succinic acid frovatripan key intermediate - Google Patents.

-

The history and rationale of the development of new drugs for migraine treatment - PMC.

-

Process for the preparation of frovatriptan and its enantiomer - European Patent Office - EP 2816030 A1 - Googleapis.com.

Sources

- 1. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 2. The history and rationale of the development of new drugs for migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frovatriptan - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. CA2756876A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Spotlight on frovatriptan: a review of its efficacy in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Frova, Migard (frovatriptan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. What is the mechanism of Frovatriptan Succinate? [synapse.patsnap.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]

- 17. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. researchgate.net [researchgate.net]

- 20. Tolerability and safety of frovatriptan with short- and long-term use for treatment of migraine and in comparison with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomeric Landscape of Frovatriptan: A Deep Dive into its Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Triptan Pharmacology

Frovatriptan, a second-generation triptan, is a cornerstone in the acute management of migraine.[1][2] Its therapeutic efficacy is rooted in its potent and selective agonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[3][4] A critical and often overlooked aspect of Frovatriptan's pharmacology lies in its stereochemistry. The molecule possesses a single chiral center, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. As is common in pharmacology, these stereoisomers can exhibit distinct biological activities. This technical guide provides a comprehensive exploration of the stereoisomers of Frovatriptan, their differential pharmacology, and the scientific rationale behind the selection of the (R)-enantiomer for clinical use.

Frovatriptan is commercially available as the (R)-(+)-enantiomer.[5][6] This decision was not arbitrary but was based on preclinical pharmacological profiling that identified this isomer as the therapeutically active agent. The (S)-enantiomer is generally considered to be less active or inactive.[6] Understanding the stereoselective interactions of these enantiomers with their target receptors is paramount for a complete comprehension of Frovatriptan's mechanism of action and for ensuring the quality and purity of the active pharmaceutical ingredient.

Stereoselective Pharmacology of Frovatriptan Enantiomers

The therapeutic effect of Frovatriptan is primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors.[3][4] Agonism at these receptors leads to the constriction of dilated cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain.[7] While specific quantitative data directly comparing the binding affinities and functional activities of the individual (R)- and (S)-enantiomers of Frovatriptan at these receptors is not extensively published in publicly available literature, the consistent reference to the (R)-enantiomer as the active moiety strongly suggests a significant difference in their pharmacological profiles.[5][6]

It is well-established that the (R)-enantiomer of Frovatriptan is a potent agonist at both 5-HT1B and 5-HT1D receptors.[3] Preclinical studies have demonstrated its high affinity for these receptor subtypes.[3] In contrast, the (S)-enantiomer is reported to be significantly less active.[6] This stereoselectivity is a common phenomenon for chiral drugs, where the three-dimensional arrangement of atoms in the molecule dictates the "fit" and subsequent activation of the target receptor.

Below is a conceptual representation of the differential binding of Frovatriptan enantiomers to the 5-HT1B/1D receptor.

Sources

- 1. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical efficacy of frovatriptan: placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Stereochemical Nuances of a Migraine Therapy: A Technical Guide to the Mechanism of Action of Frovatriptan Enantiomers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the stereospecific mechanism of action of Frovatriptan, a second-generation triptan renowned for its efficacy in the acute treatment of migraine. As Senior Application Scientists, we move beyond a surface-level description of Frovatriptan's pharmacology to dissect the pivotal role of chirality in its therapeutic profile. We will elucidate the molecular interactions and signaling pathways that differentiate the clinically utilized (R)-enantiomer from its (S)-counterpart, providing a robust scientific rationale for its selection and development.

The Primacy of Stereochemistry in Triptan Pharmacology

In drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their binding affinity to target receptors, functional potency, and metabolic profiles. Frovatriptan is a chiral molecule, and as such, exists as two enantiomers: (R)-(+)-Frovatriptan and (S)-(-)-Frovatriptan. The therapeutic agent used in clinical practice is the single (R)-(+)-enantiomer.[1][2] This guide will delve into the scientific evidence that underpins this deliberate choice.

The Molecular Target: 5-HT1B/1D Receptors

The therapeutic efficacy of Frovatriptan is primarily mediated through its potent and selective agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[3][4] These G-protein coupled receptors (GPCRs) are strategically located within the trigeminovascular system, a key player in the pathophysiology of migraine.

The anti-migraine action of Frovatriptan is multi-faceted:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors, located on the smooth muscle of dilated intracranial and dural arteries, leads to vasoconstriction. This counteracts the excessive vasodilation believed to contribute to the throbbing pain of a migraine attack.[5][6]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This dampens neurogenic inflammation and reduces pain signaling.

-

Inhibition of Nociceptive Transmission: Frovatriptan is also thought to act on 5-HT1B/1D receptors within the brainstem's trigeminal nucleus caudalis, the primary relay center for craniofacial pain, to inhibit the transmission of nociceptive signals.

Stereoselective Interactions of Frovatriptan Enantiomers with 5-HT1B/1D Receptors

While comprehensive, publicly available data directly comparing the binding affinities and functional potencies of the individual (R) and (S) enantiomers of Frovatriptan is limited in top-tier, peer-reviewed publications, the consistent development and regulatory approval of the single (R)-enantiomer strongly indicates a significant stereoselective difference in pharmacological activity. The (S)-enantiomer is generally regarded as a chiral impurity.[5] Based on established principles of stereopharmacology and the known activity of (R)-Frovatriptan, we can infer the following expected outcomes from preclinical studies.

Receptor Binding Affinity

It is anticipated that the (R)-enantiomer of Frovatriptan exhibits a significantly higher binding affinity for both 5-HT1B and 5-HT1D receptors compared to the (S)-enantiomer. This would be reflected in a lower inhibition constant (Ki) or a higher pKi value for the (R)-enantiomer in radioligand binding assays.

Table 1: Anticipated Receptor Binding Profile of Frovatriptan Enantiomers

| Enantiomer | Target Receptor | Expected Binding Affinity (Ki) |

| (R)-(+)-Frovatriptan | 5-HT1B | High (Low nM range) |

| (S)-(-)-Frovatriptan | 5-HT1B | Significantly Lower |

| (R)-(+)-Frovatriptan | 5-HT1D | High (Low nM range) |

| (S)-(-)-Frovatriptan | 5-HT1D | Significantly Lower |

Functional Activity

The differential binding affinities are expected to translate into a marked difference in functional potency. The (R)-enantiomer is a potent agonist at 5-HT1B/1D receptors, effectively initiating the downstream signaling cascade that leads to a therapeutic effect.[7] In contrast, the (S)-enantiomer would be expected to be a significantly weaker agonist or potentially inactive.

Table 2: Anticipated Functional Potency of Frovatriptan Enantiomers

| Enantiomer | Assay | Expected Potency (EC50) |

| (R)-(+)-Frovatriptan | 5-HT1B Functional Assay (e.g., vasoconstriction) | High (Low nM range) |

| (S)-(-)-Frovatriptan | 5-HT1B Functional Assay (e.g., vasoconstriction) | Significantly Lower |

| (R)-(+)-Frovatriptan | 5-HT1D Functional Assay (e.g., cAMP inhibition) | High (Low nM range) |

| (S)-(-)-Frovatriptan | 5-HT1D Functional Assay (e.g., cAMP inhibition) | Significantly Lower |

Downstream Signaling Pathways

Activation of 5-HT1B and 5-HT1D receptors by (R)-Frovatriptan initiates an intracellular signaling cascade mediated by the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] The reduction in cAMP contributes to the physiological responses of vasoconstriction and inhibition of neurotransmitter release.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frovatriptan: a review of pharmacology, pharmacokinetics and clinical potential in the treatment of menstrual migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of Stereochemistry in the Profile of Frovatriptan

An In-depth Technical Guide to the Stereoselective Pharmacology of Frovatriptan

Frovatriptan is a highly selective second-generation triptan, a class of drugs indispensable for the acute management of migraine.[1] It is commercially available as the succinate salt of a single enantiomer, the (R)-isomer, formally named (+)-(R)-3-Methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole.[2][3] Its therapeutic efficacy is rooted in its potent agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[4] This activity leads to the constriction of painfully dilated intracranial arteries and inhibits the release of pro-inflammatory neuropeptides, addressing key mechanisms of migraine pathophysiology.[5]

The subject of this guide is ent-Frovatriptan, the (S)-enantiomer of the active pharmaceutical ingredient. In pharmacology, it is a fundamental principle that stereoisomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties due to the three-dimensional nature of receptor binding sites. The therapeutically active enantiomer is termed the "eutomer," while the less active one is the "distomer."

While extensive pharmacological data for (R)-Frovatriptan (the eutomer) is well-documented, specific studies detailing the receptor affinity and functional activity of ent-Frovatriptan (the distomer) are not available in public literature. This is common in pharmaceutical development where, once the active enantiomer is identified, the focus shifts to ensuring its enantiomeric purity. Therefore, ent-Frovatriptan is primarily regarded as a process-related impurity that must be rigorously monitored and controlled during manufacturing to ensure the safety and efficacy of the final drug product.[2]

This guide will first provide a comprehensive overview of the pharmacological profile of the active (R)-Frovatriptan. It will then delve into the analytical methodologies required to separate and quantify ent-Frovatriptan, providing a field-proven protocol essential for researchers and quality control professionals in drug development.

Part 1: Core Pharmacological Profile of (R)-Frovatriptan (The Eutomer)

The therapeutic action of Frovatriptan is a direct consequence of the specific molecular interactions of the (R)-enantiomer with its target receptors.

Receptor Binding Profile

The affinity of (R)-Frovatriptan for various serotonin receptor subtypes has been characterized through radioligand binding studies. These experiments quantify the strength of the interaction between the drug and the receptor, a key determinant of its potency and selectivity. (R)-Frovatriptan demonstrates high affinity for its primary targets, the 5-HT1B and 5-HT1D receptors, and moderate affinity for several other subtypes.[6]

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |

| 5-HT1B | ~8.2 | ~6.3 | [6][7][8] |

| 5-HT1D | High Affinity | Not specified | [6] |

| 5-HT1A | Moderate Affinity | Not specified | [6] |

| 5-HT1F | Moderate Affinity | Not specified | [6][9] |

| 5-HT7 | Moderate Affinity | Not specified | [6] |

Note: Ki values are calculated from pKi where available. "High" and "Moderate" affinity are as described in the cited literature where specific values are not provided.

Functional Pharmacology & Signaling Pathway

Beyond simple binding, functional assays reveal the cellular response triggered by the drug. (R)-Frovatriptan acts as a potent full agonist at human cloned 5-HT1B and 5-HT1D receptors.[6] These receptors are G-protein coupled receptors (GPCRs) linked to the Gi/o family of inhibitory G-proteins.

Mechanism of Action:

-

(R)-Frovatriptan Binding: The drug binds to and activates 5-HT1B/1D receptors on vascular smooth muscle cells of cranial blood vessels and presynaptic trigeminal nerve endings.

-

G-Protein Activation: Receptor activation leads to the dissociation of the Gi/o protein into its α and βγ subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Physiological Response: The reduction in cAMP and other downstream effects result in:

Figure 1: Signaling pathway of (R)-Frovatriptan via 5-HT1B/1D receptors.

In Vitro Vascular Pharmacology

The clinical efficacy of triptans is linked to their ability to selectively constrict cranial arteries without significantly affecting coronary vessels. In vitro studies using isolated human arteries have demonstrated that (R)-Frovatriptan is a potent contractile agent in the human basilar artery, with an efficacy 8.5-fold more potent than sumatriptan.[11] Crucially, the threshold concentration required to induce contraction was approximately 10-fold lower in the basilar artery compared to coronary arteries, indicating a favorable cerebroselective profile that minimizes the potential for cardiovascular side effects.[5][11]

Pharmacokinetic (PK) Profile

A defining feature of (R)-Frovatriptan is its unique pharmacokinetic profile, most notably its exceptionally long terminal elimination half-life, which is the longest in the triptan class.[9] This characteristic contributes to a lower incidence of migraine recurrence compared to triptans with shorter half-lives.[12][13]

| PK Parameter | Value | Reference |

| Terminal Half-life (t1/2) | ~26 - 29 hours | [9][13] |

| Time to Max Concentration (Tmax) | 2 - 4 hours | [14][15] |

| Oral Bioavailability | ~20% (males), ~30% (females) | [14][15] |

| Protein Binding | Low (~15%) | [4] |

| Primary Metabolism | Cytochrome P450 1A2 (CYP1A2) | [1][15] |

Part 2: The Role and Analysis of ent-Frovatriptan (The Distomer)

As the (S)-enantiomer, ent-Frovatriptan is the mirror image of the active drug substance. While direct pharmacological data is absent from the literature, its role is of paramount importance from a chemical, analytical, and regulatory standpoint.

Hypothesized Pharmacological Inactivity

The high stereospecificity of GPCRs like the 5-HT1B/1D receptors strongly suggests that ent-Frovatriptan would exhibit significantly lower binding affinity and/or functional activity. The precise three-dimensional arrangement of atoms in the (R)-enantiomer allows for optimal interaction with the amino acid residues in the receptor's binding pocket. It is hypothesized that the mirrored configuration of ent-Frovatriptan would result in steric hindrance or the loss of key binding interactions, rendering it pharmacologically inert or substantially less active. This presumed lack of activity is the scientific rationale for developing Frovatriptan as a single-enantiomer product, thereby maximizing therapeutic effect and minimizing potential off-target effects or metabolic burden from an inactive isomer.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

The primary requirement in the context of ent-Frovatriptan is to ensure its absence in the final drug product. Regulatory agencies mandate strict limits on enantiomeric impurities. Therefore, a validated, high-resolution analytical method is essential for quality control. The following protocol describes a robust method for the enantiomeric separation of Frovatriptan using High-Performance Liquid Chromatography (HPLC) with a protein-based chiral stationary phase.[2][3]

Objective: To separate and quantify ent-((S))-Frovatriptan from the active (R)-Frovatriptan enantiomer in a drug substance sample.

Materials & Instrumentation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[2]

-

Chiral Stationary Phase: Chiral-CBH (Cellobiohydrolase) column (e.g., 100 mm x 4.0 mm, 5 µm).[2]

-

Mobile Phase: 10 mM Sodium Phosphate buffer with 8% Methanol (v/v). Adjust buffer to pH 6.5.

-

Sample Diluent: Mobile Phase.

-

Frovatriptan Sample: Accurately weigh and dissolve Frovatriptan succinate in the mobile phase to a final concentration of ~0.1 mg/mL.

-

Detection Wavelength: 245 nm.[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

Step-by-Step Methodology:

-

System Preparation: Equilibrate the Chiral-CBH column with the mobile phase at a constant flow rate of 0.6 mL/min until a stable baseline is achieved.

-

Sample Preparation: Prepare the Frovatriptan drug substance sample in the mobile phase. Ensure complete dissolution.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Chromatographic Separation: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers. Under these conditions, the (S)-enantiomer (ent-Frovatriptan) is expected to elute first, followed by the (R)-enantiomer.[3]

-

Data Acquisition: Monitor the column effluent at 245 nm and record the chromatogram.

-

Quantification: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times (approx. 6.5 min for (S) and 10.5 min for (R)).[3] Calculate the percentage of the (S)-enantiomer using the area percent method:

-

% (S)-enantiomer = (Area of (S)-peak / (Area of (S)-peak + Area of (R)-peak)) x 100

-

-

System Suitability: Before sample analysis, inject a suitability standard (a sample known to contain both enantiomers) to verify that the system is performing adequately. Key parameters include resolution between the two peaks (should be > 4.0) and the tailing factor for each peak (should be ~1.1).[3]

Figure 2: Experimental workflow for chiral HPLC analysis of Frovatriptan.

Conclusion and Future Perspectives

The pharmacological profile of Frovatriptan is defined by the stereospecific, high-affinity binding and potent agonist activity of its (R)-enantiomer at 5-HT1B and 5-HT1D receptors. Its unique pharmacokinetic profile, particularly its long half-life, offers distinct clinical advantages in migraine management, such as a reduced rate of headache recurrence.

While the pharmacological profile of ent-Frovatriptan has not been a subject of published research, its significance is undeniable. It serves as a critical marker for quality and purity in the synthesis of the active drug. The principles of stereoselective pharmacology strongly predict that it would be substantially less active, validating the development of (R)-Frovatriptan as a single-enantiomer agent. For researchers and drug development professionals, the focus on ent-Frovatriptan is analytical, requiring robust and validated methods like chiral HPLC to ensure that the final therapeutic product is safe, effective, and meets stringent regulatory standards. Future research in this area would likely focus not on the therapeutic potential of ent-Frovatriptan, but on the continued refinement of analytical techniques for even more sensitive detection and on understanding the stereoselectivity of its metabolic pathways.

References

-

PubChem. Frovatriptan. National Center for Biotechnology Information. [Link]

-

Wikipedia. Frovatriptan. [Link]

-

U.S. Food and Drug Administration. FROVA (frovatriptan succinate) Tablets Label. [Link]

-

Endo Pharmaceuticals Inc. Frovatriptan Product Monograph. [Link]

-

Balbisi, E. A. (2006). Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine. ResearchGate. [Link]

-

Comer, M. B. (2002). Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan. Headache, 42 Suppl 2, S47-53. [Link]

-

Goldstein, J. (2001). Frovatriptan: pharmacological differences and clinical results. Cephalalgia, 21 Suppl 1, 37-40. [Link]

-

Gotor-Fernández, V., et al. (2012). Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan. ResearchGate. [Link]

-

Murugan, R., & Narayanan, S. S. (2008). A validated chiral HPLC method for the determination of frovatriptan and its enantiomer in drug substance. Trade Science Inc. Journals. [Link]

-

Parsons, A. A., et al. (1998). Effects of the novel high-affinity 5-HT(1B/1D)-receptor ligand frovatriptan in human isolated basilar and coronary arteries. Journal of Cardiovascular Pharmacology, 32(2), 172-7. [Link]

-

Allais, G., & Bussone, G. (2006). Frovatriptan: a review of pharmacology, pharmacokinetics and clinical potential in the treatment of menstrual migraine. Therapeutics and Clinical Risk Management, 2(3), 305-11. [Link]

- Gleave, R., et al. (2010). A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates.

-

Savi, L., et al. (2011). A double-blind, randomized, multicenter, Italian study of frovatriptan versus rizatriptan for the acute treatment of migraine. The Journal of Headache and Pain, 12(2), 219-26. [Link]

-

Tullo, V., et al. (2014). Efficacy and pharmacokinetic activity of frovatriptan compared to rizatriptan in patients with moderate-to-severe migraine. Therapeutics and Clinical Risk Management, 10, 543-51. [Link]

-

Vila-Pueyo, M. (2018). Targeted 5-HT1F Therapies for Migraine. Neurotherapeutics, 15(2), 291-303. [Link]

-

Negro, A., & Koverech, A. (2011). Pharmacokinetic evaluation of frovatriptan. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1449-58. [Link]

Sources

- 1. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacokinetic evaluation of frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frovatriptan - Wikipedia [en.wikipedia.org]

- 10. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the novel high-affinity 5-HT(1B/1D)-receptor ligand frovatriptan in human isolated basilar and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A double-blind, randomized, multicenter, Italian study of frovatriptan versus rizatriptan for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and pharmacokinetic activity of frovatriptan compared to rizatriptan in patients with moderate-to-severe migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

An In-Depth Technical Guide to the Biological Targets of ent-Frovatriptan

Introduction: The Enantiomeric Landscape of Frovatriptan

Frovatriptan, marketed as the (R)-(+)-enantiomer, is a highly selective and potent serotonin (5-hydroxytryptamine, 5-HT) receptor agonist developed for the acute management of migraine.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with specific 5-HT receptor subtypes, leading to the alleviation of migraine-associated symptoms.[3] This guide delves into the biological targets of its enantiomer, ent-Frovatriptan, also known as (S)-(-)-frovatriptan.

In the realm of pharmacology, stereoisomerism is a critical consideration in drug design and development. Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.[4] The therapeutic activity of frovatriptan resides in the (R)-enantiomer, and regulatory standards necessitate strict control over the enantiomeric purity, with the (S)-enantiomer being considered an impurity.[1][4] This strongly suggests that ent-Frovatriptan possesses a distinct, likely less potent, interaction with the primary biological targets of its counterpart. This guide will, therefore, explore the known targets of frovatriptan to infer the probable, albeit likely weaker, targets of ent-Frovatriptan and provide the experimental framework to definitively characterize them.

Primary Biological Targets: A Focus on Serotonin Receptors

The anti-migraine effect of frovatriptan is mediated through its agonist activity at several 5-HT receptor subtypes.[5][6] These G protein-coupled receptors (GPCRs) are key players in neurotransmission and vascular tone regulation, processes intrinsically linked to the pathophysiology of migraine.[7]

5-HT1B and 5-HT1D Receptors: The Core of Anti-Migraine Action

Frovatriptan demonstrates high binding affinity for both 5-HT1B and 5-HT1D receptors.[5][8] These receptors are the primary targets for the triptan class of drugs.[9]

-

5-HT1B Receptors: Located on the smooth muscle cells of intracranial blood vessels, activation of these receptors by frovatriptan leads to the constriction of the dilated cerebral and meningeal arteries, a key event in alleviating the throbbing pain of a migraine.

-

5-HT1D Receptors: These receptors are predominantly found on the presynaptic terminals of the trigeminal nerve.[7][9] Their activation inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are responsible for the inflammatory cascade and pain transmission associated with migraines.[3]

Signaling Pathway of 5-HT1B/1D Receptors:

5-HT7 Receptor: A Modulatory Role

Frovatriptan also exhibits moderate affinity for the 5-HT7 receptor.[14] The precise role of this interaction in migraine treatment is still under investigation, but 5-HT7 receptors are known to be involved in vasodilation and inflammation, suggesting a potential modulatory effect.[15]

Signaling Pathway of the 5-HT7 Receptor:

The 5-HT7 receptor is primarily coupled to Gs proteins.[16][17] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[16][18] This receptor can also couple to G12, activating Rho GTPases, which are involved in regulating cell structure and morphology.[16][19]

Binding Affinity Profile of Frovatriptan

The following table summarizes the reported binding affinities (Ki) of frovatriptan for various serotonin receptor subtypes. It is anticipated that ent-Frovatriptan would exhibit a significantly higher Ki (lower affinity) for these primary targets.

| Receptor Subtype | Reported Binding Affinity (Ki, nM) |

| 5-HT1B | High Affinity |

| 5-HT1D | High Affinity |

| 5-HT7 | Moderate Affinity[14] |

| 5-HT1A | Moderate Affinity[14] |

| 5-HT1F | Weaker Activity[20] |

| 5-HT2A | Inactive[20] |

| 5-HT2B | Inactive[20] |

Note: Specific numerical Ki values for frovatriptan are proprietary to the manufacturers and not consistently available in public literature. The table reflects the qualitative descriptions of affinity found in peer-reviewed articles and regulatory documents.

Experimental Protocol: Characterization of ent-Frovatriptan using Competitive Radioligand Binding Assay

To definitively determine the binding profile of ent-Frovatriptan, a competitive radioligand binding assay is the gold-standard methodology.[21] This technique measures the ability of an unlabeled compound (the "competitor," i.e., ent-Frovatriptan) to displace a radioactively labeled ligand from its receptor.[22]

Objective

To determine the binding affinity (Ki) of ent-Frovatriptan for human 5-HT1B, 5-HT1D, and 5-HT7 receptors.

Materials

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human recombinant 5-HT1B, 5-HT1D, or 5-HT7 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for each receptor subtype (e.g., [3H]-GR125743 for 5-HT1B/1D, [3H]-5-CT for 5-HT7).

-

Competitor: ent-Frovatriptan (unlabeled).

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., serotonin or methiothepin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[23]

-

Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter, and scintillation cocktail.

Workflow Diagram

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Frovatriptan Succinate? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frovatriptan - Wikipedia [en.wikipedia.org]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 23. giffordbioscience.com [giffordbioscience.com]

A Deep Dive into the Stereoselective Receptor Binding of Frovatriptan Enantiomers: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chirality in Frovatriptan's Therapeutic Action

Frovatriptan's anti-migraine effect is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, leading to three key pharmacological actions: the constriction of painfully dilated cranial blood vessels, the inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and the modulation of pain signal transmission within the brainstem.[5] The high affinity and selectivity of the (R)-enantiomer for these receptors are paramount to its clinical success.[6]

The Foundation of Stereoselectivity: A Look at Receptor Binding

The differential pharmacological activity between enantiomers arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into the binding pocket of a receptor. This interaction is often likened to a lock and key, where only the correctly shaped key (the active enantiomer) can effectively engage the lock (the receptor) and elicit a biological response. For Frovatriptan, the (R)-enantiomer possesses the precise stereochemistry to optimally interact with the amino acid residues within the binding sites of the 5-HT1B and 5-HT1D receptors. The (S)-enantiomer, while chemically identical in composition, is spatially arranged in a way that hinders its ability to form the necessary bonds and interactions for potent receptor activation, rendering it significantly less active.[4]

Quantitative Analysis of Receptor Binding Affinity

The gold standard for quantifying the interaction between a ligand and a receptor is the radioligand binding assay.[2] This technique allows for the determination of key parameters such as the inhibition constant (Ki), which represents the affinity of a test compound for a receptor. A lower Ki value signifies a higher binding affinity.

While specific Ki values for the (S)-enantiomer of Frovatriptan are not prominently reported, the high affinity of the racemic mixture and the isolated (R)-enantiomer has been established.

| Compound | Receptor Subtype | Binding Affinity (pKi) |

| (R)-Frovatriptan | 5-HT1B | 8.6 |

| (R)-Frovatriptan | 5-HT1D | 8.4 |

| (S)-Frovatriptan | 5-HT1B | Not Reported |

| (S)-Frovatriptan | 5-HT1D | Not Reported |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

The lack of readily available quantitative data for the (S)-enantiomer underscores the importance of the experimental protocols detailed in this guide for any comprehensive drug development program.

Experimental Protocols: A Step-by-Step Guide

To elucidate the distinct binding profiles of the Frovatriptan enantiomers, a two-stage experimental approach is necessary: first, the chiral separation of the enantiomers, followed by receptor binding assays.

Part 1: Chiral Separation of Frovatriptan Enantiomers by High-Performance Liquid Chromatography (HPLC)

The prerequisite for evaluating the individual pharmacological activity of each enantiomer is their complete separation and purification. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely used method for this purpose.[7]

Methodology:

-

Column Selection: A protein-based chiral stationary phase, such as a cellobiohydrolase (CBH) column, has demonstrated excellent enantioselectivity for Frovatriptan.[7]

-

Mobile Phase Preparation: An isocratic mobile phase consisting of a phosphate buffer and an organic modifier like methanol is typically employed. The precise ratio is optimized to achieve baseline separation. For example, a mobile phase of 10mM potassium dihydrogen phosphate buffer and methanol (92:8 v/v) has been shown to be effective.[7]

-

Sample Preparation: A stock solution of racemic Frovatriptan is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Data Analysis: The retention times of the two enantiomers are determined. The peak areas are integrated to calculate the enantiomeric purity of each separated fraction.

Part 2: Radioligand Competition Binding Assay

This assay measures the ability of the unlabeled Frovatriptan enantiomers to compete with a radiolabeled ligand for binding to the 5-HT1B and 5-HT1D receptors.

Methodology:

-

Receptor Source Preparation:

-

Utilize cell lines (e.g., HEK293 or CHO cells) stably expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or [125I]-iodocyanopindolol), and the receptor membrane preparation.

-

Non-specific Binding Wells: Add a high concentration of a non-labeled competing ligand (e.g., serotonin or GR127935), the radioligand, and the receptor membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

-

Competition Wells: Add varying concentrations of the separated (R)-Frovatriptan or (S)-Frovatriptan, the radioligand, and the receptor membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (typically 60 minutes).[2]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the Frovatriptan enantiomer.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Functional Implications

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins.[2] Upon agonist binding by the active (R)-Frovatriptan enantiomer, a conformational change in the receptor activates the associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The downstream effects of this signaling cascade are the therapeutic actions of Frovatriptan. The significantly lower binding affinity of the (S)-enantiomer means it is a much less potent activator of this pathway.

Conclusion and Future Directions

The therapeutic efficacy of Frovatriptan is a clear demonstration of the principle of stereoselectivity in pharmacology. The (R)-enantiomer's high affinity for 5-HT1B and 5-HT1D receptors underpins its clinical utility in the acute treatment of migraine. While the (S)-enantiomer is known to be substantially less active, a comprehensive understanding of its binding profile is crucial for a complete pharmacological characterization and for regulatory purposes. The experimental protocols detailed in this guide provide a robust framework for researchers to perform these critical evaluations. Future research, including crystallographic studies of the Frovatriptan enantiomers bound to the 5-HT1B and 5-HT1D receptors, could provide further insights into the molecular basis of this stereoselectivity and inform the design of next-generation migraine therapeutics.

References

- Comer, M. B. (2002). Pharmacology of the selective 5-HT(1B/1D)

- BenchChem. (2025). Frovatriptan's Mechanism of Action at 5-HT1B/1D Receptors: A Technical Guide.

- Tepper, S. J., Rapoport, A. M., & Sheftell, F. D. (2002). Mechanisms of action of the 5-HT1B/1D receptor agonists. Archives of Neurology, 59(7), 1084–1088.

- Goadsby, P. J., Lipton, R. B., & Ferrari, M. D. (2002). Migraine—current understanding and treatment. New England Journal of Medicine, 346(4), 257-270.

- Millson, D. S., Tepper, S. J., & Rapoport, A. M. (2000). Migraine pathophysiology and the mechanism of action of triptans. Headache: The Journal of Head and Face Pain, 40(s1), 2-13.

- Deuter, M., & Doods, H. (2013). The role of the 5-HT1F receptor in migraine. Annals of Medicine, 45(2), 139-148.

- Bhardwaj, S., Vashistha, V. K., & Bala, R. (2024). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-12.

- Napier, C., Stewart, M., Melrose, H., Hopkins, B., McHarg, A., & Wallis, R. (1999). Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]-eletriptan binding at human 5-HT1B and 5-HT1D receptors. European Journal of Pharmacology, 368(2-3), 259-268.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

- Balbisi, E. A. (2004). Frovatriptan succinate, a 5-HT1B/1D receptor agonist for migraine. International Journal of Clinical Practice, 58(7), 695–705.

- Goldstein, J., & Triptan, F. (2002). Frovatriptan: a review of its pharmacology and clinical efficacy in the acute treatment of migraine.

- Negro, A., & Koverech, A. (2017). Frovatriptan: a narrative review of its pharmacological and clinical profile. Pain and Therapy, 6(1), 23-33.

- Murugan, R., & Narayanan, S. S. (2008). A validated chiral HPLC method for the determination of frovatriptan and its enantiomer in drug substance. Analytical Chemistry: An Indian Journal, 7(9), 714-718.

Sources

- 1. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Physicochemical Properties of ent-Frovatriptan Succinate

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of ent-Frovatriptan succinate, the (S)-(+)-enantiomer of the known 5-HT1B/1D agonist, Frovatriptan. Designed for researchers, scientists, and drug development professionals, this document delves into the critical quality attributes that govern the behavior, stability, and ultimate performance of this active pharmaceutical ingredient (API). Through a synthesis of theoretical principles and field-proven experimental methodologies, this guide explains the causality behind analytical choices and offers detailed protocols for solid-state characterization, solution-state analysis, and stability assessment. All data is presented with authoritative grounding, referencing established pharmacopeial standards and regulatory guidelines to ensure scientific integrity.

Introduction

Frovatriptan is a second-generation triptan, distinguished by its high affinity for 5-HT1B and 5-HT1D serotonin receptors, which mediates vasoconstriction of intracranial arteries, providing relief from migraine headaches.[1] The marketed drug, Frovatriptan succinate, is the (R)-(+)-enantiomer.[2] Its counterpart, ent-Frovatriptan or (S)-(+)-Frovatriptan, is of significant scientific interest for understanding structure-activity relationships and for ensuring the enantiomeric purity of the active drug substance.

The physicochemical properties of an API are the bedrock upon which successful drug development is built. These intrinsic characteristics—such as crystallinity, thermal behavior, solubility, and stability—dictate everything from manufacturing processability and formulation design to bioavailability and shelf-life. As such, a thorough characterization is not merely a regulatory requirement but a fundamental scientific necessity.

This guide provides an in-depth exploration of ent-Frovatriptan succinate. While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, solubility in water), their interaction with chiral systems, including biological receptors, can differ profoundly. Therefore, characterizing the enantiomer is crucial. This document outlines the key analytical techniques and provides validated, step-by-step protocols grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Chapter 1: Molecular Structure and Identification

The foundational step in any physicochemical analysis is the unambiguous identification of the molecule. ent-Frovatriptan is the (S)-enantiomer of Frovatriptan. When complexed with succinic acid, it forms the succinate salt, which is often a monohydrate.[5]

Molecular Structure:

-

(S)-(+)-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide (ent-Frovatriptan free base)

-

Butanedioic acid (Succinic acid)

The succinate salt form is utilized to enhance properties such as aqueous solubility and stability compared to the free base.

Table 1: Molecular Identifiers for Frovatriptan Succinate (Racemic/Unspecified Stereochemistry for Reference)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | butanedioic acid; (3R)-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide; hydrate | [6] |

| CAS Number | 158930-17-7 (for (R)-enantiomer succinate monohydrate) | [7] |

| Molecular Formula | C₁₄H₁₇N₃O · C₄H₆O₄ · H₂O | [5] |

| Molecular Weight | 379.4 g/mol | [5][8] |

| Appearance | White to off-white solid/powder |[5][7] |

Note: Data presented is for the well-documented (R)-enantiomer succinate monohydrate, which is expected to be identical for the (S)-enantiomer in terms of molecular formula, weight, and general appearance.

Chapter 2: Solid-State Characterization

The solid-state properties of an API are critical as they influence stability, dissolution, and manufacturability. The primary goals are to determine its crystallinity, identify any polymorphic forms, and understand its thermal behavior.